

A Technical Guide to the Historical Uses of Chlorinated Naphthalenes

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Compound of Interest

Compound Name: 2-Chloronaphthalene

Cat. No.: B1664065

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Introduction

Polychlorinated naphthalenes (PCNs) are a group of synthetic aromatic compounds first synthesized in the late 19th century and commercially produced starting around 1910 in both Europe and the United States.^{[1][2]} Valued for their chemical stability, low flammability, and excellent electrical insulating properties, PCNs saw widespread industrial use, with production peaking between the 1930s and 1950s.^[1] However, growing awareness of their toxicity, including severe skin conditions and liver damage, led to a sharp decline in their production and use from the 1970s onward, with most manufacturing ceasing in Western countries by 1980.^{[1][3]} This guide provides a comprehensive overview of the historical applications of chlorinated naphthalenes, their production, and the analytical methods used for their detection.

Production and Major Manufacturers

Commercial production of PCNs involved the chlorination of molten naphthalene. The degree of chlorination was controlled to produce materials ranging from thin liquids to hard waxes and high-melting-point solids. Several companies were prominent in the production and marketing of PCNs under various trade names.

In the United States, the Halowax Corporation (later acquired by Koppers Company) was a major producer, marketing its products under the trade name Halowax. In Europe, key manufacturers included Bayer in Germany with their Nibren Waxes, and Imperial Chemical

Industries (ICI) in the United Kingdom, which produced Seekay Waxes. Other European trade names included Clonacire (France), Cerifal (Italy), and Woskol (Poland).

Historical Industrial Applications

The unique physicochemical properties of PCNs led to their use in a diverse range of industrial applications. The lower chlorinated mixtures were predominantly used as lubricants, while the higher chlorinated mixtures were favored for applications requiring high stability and insulating properties, such as in capacitors and for electrical insulation.

Core Applications:

- **Electrical Industry:** Due to their excellent dielectric properties and fire resistance, PCNs were extensively used as insulating materials for cables, wires, and capacitors. The higher chlorinated mixtures were particularly favored for capacitor impregnation.
- **Wood Preservation:** Their resistance to fungi and insects made them effective wood preservatives, protecting wood from degradation.
- **Additives in Oils and Lubricants:** PCNs were used as additives in engine oils and lubricants to enhance their performance and durability under extreme pressure. They were also used in cutting oils for machining.
- **Other Uses:** PCNs also found application in electroplating as masking compounds, as casting materials for alloys, and as a feedstock for dye production. They were also used as flame retardants, in moisture-proofing sealants, and as temporary binders in ceramic component manufacturing.

Quantitative Data Summary

Precise global production figures for PCNs are difficult to ascertain due to the long history of their manufacture and incomplete records. However, available estimates provide an insight into the scale of their production.

Region/Country	Time Period	Estimated Production Volume (Metric Tons)
United States	1910 - 1960	50,000 - 150,000
United States	1920s	~9,000 per year
United States	1956	~3,200
United States	1978	~320
Global (Total)	1912 - 1987	1,042,790.65 (Cumulative Production)
Global (Emitted)	1912 - 1987	468,014 (from production and use)

Sources:

Experimental Protocols

The analysis of PCNs in environmental and biological matrices is crucial for understanding their distribution and impact. A common approach involves solvent extraction followed by cleanup and instrumental analysis, typically gas chromatography-mass spectrometry (GC-MS).

Protocol: Soxhlet Extraction of PCNs from Solid Matrices

This protocol is based on the principles of US EPA Method 3540C for Soxhlet extraction and is suitable for solid samples such as soil, sediment, and tissue.

1. Sample Preparation:

- Weigh approximately 10 g of the homogenized sample into a pre-cleaned extraction thimble.
- Mix the sample with an equal amount of anhydrous sodium sulfate to remove any residual moisture.
- Place a plug of glass wool at the top of the thimble to prevent sample loss.

2. Extraction:

- Place the thimble into the Soxhlet extractor.
- Add 300 mL of a hexane/acetone (1:1 v/v) solvent mixture to the round-bottom flask, along with a few boiling chips.
- Assemble the Soxhlet apparatus and connect it to a condenser.
- Heat the flask using a heating mantle to initiate solvent reflux.
- Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

3. Cleanup (Based on US EPA Method 3620C - Florisil Cleanup):

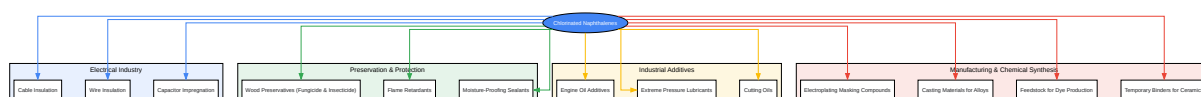
- Prepare a chromatography column packed with activated Florisil.
- Concentrate the extract from the Soxhlet procedure to a small volume (e.g., 1-2 mL).
- Load the concentrated extract onto the Florisil column.
- Elute the PCNs using a suitable solvent system (e.g., hexane followed by a mixture of hexane and diethyl ether). The exact solvent composition and volume will depend on the specific PCN congeners being targeted.
- Collect the fraction containing the PCNs.

4. Analysis (Based on US EPA Method 8270 - GC-MS):

- Concentrate the collected fraction to a final volume of 1 mL using a gentle stream of nitrogen.
- Analyze the cleaned-up extract using a gas chromatograph coupled with a mass spectrometer (GC-MS).
- Typical GC Conditions:
 - Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)

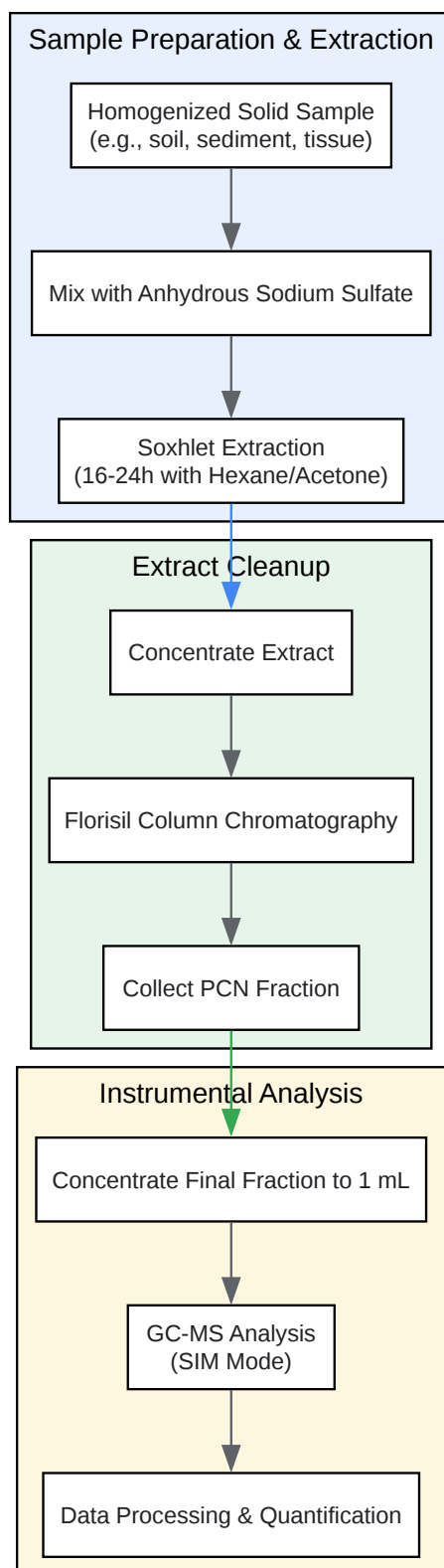
- Injector Temperature: 250°C
- Oven Temperature Program:
 - Initial: 100°C, hold for 2 minutes
 - Ramp 1: 10°C/min to 200°C, hold for 5 minutes
 - Ramp 2: 5°C/min to 300°C, hold for 10 minutes
- Typical MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting the characteristic ions of PCN congeners.

Visualizations



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Caption: Major historical applications of chlorinated naphthalenes.



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Caption: Experimental workflow for the analysis of PCNs.

Toxicological Profile and Decline

The widespread use of chlorinated naphthalenes led to significant occupational health problems. Exposure, primarily through inhalation of vapors from heated materials and dermal contact, resulted in severe skin reactions known as chloracne. Systemic toxicity, particularly liver damage (hepatotoxicity), was also a major concern, with some cases of fatal liver necrosis reported in workers. The higher chlorinated congeners, such as penta- and hexachloronaphthalenes, were found to be more toxic. These adverse health effects, coupled with their environmental persistence, led to a dramatic decline in the production and use of PCNs from the 1970s onwards. In recent years, PCNs have been listed under the Stockholm Convention as persistent organic pollutants (POPs), with the goal of eliminating their production and use.

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